
2-Cyclopropyl-1-phenylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopropyl-1-phenylethanamine is a compound with the CAS Number: 681509-99-9 . It has a molecular weight of 161.25 and is a liquid at room temperature .
Synthesis Analysis
While specific synthesis methods for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, related compounds such as 1-phenylethylamine (α-PEA) have been synthesized using various methods . For example, α-PEA was used as a chiral auxiliary in the diastereoselective synthesis of medicinal substances and natural products .Molecular Structure Analysis
The InChI code for 2-Cyclopropyl-1-phenylethanamine is 1S/C11H15N/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11H,6-8,12H2 . This indicates that the compound contains 11 carbon atoms, 15 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis
2-Cyclopropyl-1-phenylethanamine is a liquid at room temperature . It has a molecular weight of 161.25 . More specific physical and chemical properties such as melting point, boiling point, and density were not found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The synthesis of cyclopropyl amines, like 2-Cyclopropyl-1-phenylethanamine hydrochloride, can be achieved through the reaction of enamines with Et3Al and CH2I2, providing high yields. This method offers an advantage over traditional cyclopropanation reagents (Kadikova et al., 2015).
- Titanium(IV)-mediated cyclopropanation reactions are used to synthesize substituted 2-phenylcyclopropylamines, including analogues of neurotransmitters like histamine and tryptamine (Faler & Joullié, 2007).
Application in Medicinal Chemistry
- Cyclopropanes, including 2-Cyclopropyl-1-phenylethanamine hydrochloride, are important design elements in medicinal chemistry due to their unique spatial and electronic features. They are commonly incorporated into drug compounds (Chawner et al., 2017).
- 1-Aryl-2-(aminomethyl)cyclopropanecarboxylic acid derivatives, similar in structure to 2-Cyclopropyl-1-phenylethanamine hydrochloride, have been synthesized and evaluated as potential antidepressants (Bonnaud et al., 1987).
- The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent has been developed, showcasing the utility of the cyclopropyl group in the synthesis of nitrogenated compounds important in the pharmaceutical industry (Gagnon et al., 2007).
Biochemical and Pharmacological Aspects
- The cyclopropyl ring, a feature in compounds like 2-Cyclopropyl-1-phenylethanamine hydrochloride, contributes significantly to the properties of drugs, enhancing potency and reducing off-target effects. Its unique structural attributes facilitate overcoming various challenges in drug discovery (Talele, 2016).
- Carzelesin, a prodrug cyclopropylpyrroloindole analogue, demonstrates the application of cyclopropyl groups in cancer research. Its mechanism involves DNA minor-groove binding and sequence-selective adduct formation, showcasing the potential of cyclopropyl-containing compounds in therapeutic contexts (Li et al., 1992).
Safety and Hazards
Direcciones Futuras
While specific future directions for 2-Cyclopropyl-1-phenylethanamine hydrochloride were not found, research into related compounds such as 1-phenylethylamine (α-PEA) continues to be active . New developments in the synthesis, resolution, and synthetic applications of chiral 1-phenylethylamine (α-PEA) have been reviewed, and over eighty new original papers have supplemented the previous works .
Mecanismo De Acción
Target of Action
It is structurally similar to phenethylamine , which is known to interact with primary amine oxidase and trypsin-1 and trypsin-2 in humans . These enzymes play crucial roles in various biological processes, including metabolism and digestion.
Mode of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might inhibit target enzymes through an enzymatic cyclopropane ring opening reaction, leading to the formation of a covalent bond with the target enzyme .
Biochemical Pathways
Cyclopropane-containing compounds have been found to display bioactivity in various cellular pathways, including those involved in metabolism and apoptosis .
Pharmacokinetics
Pharmacokinetics studies are crucial for understanding drug disposition in the body, including the time-course of drug concentrations in biofluids and cell/tissue/organ samples .
Result of Action
Based on its structural similarity to 1,2-cyclopropyl carbohydrates, it might display bioactivity in both cancer cell lines and yeast, potentially inhibiting target enzymes and affecting various cellular pathways .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of many drugs .
Propiedades
IUPAC Name |
2-cyclopropyl-1-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c12-11(8-9-6-7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSZIVFVIDUOYDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC(C2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-1-phenylethanamine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((2-Cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2470852.png)
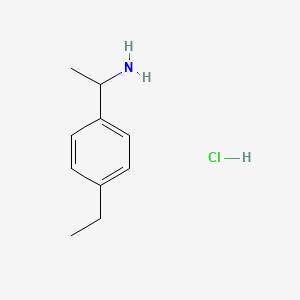
![2-({[4-Chloro-3-(trifluoromethyl)phenyl]amino}methyl)-6-ethoxyphenol](/img/structure/B2470854.png)
![2-((E)-{[4-(methylsulfonyl)phenyl]imino}methyl)phenol](/img/structure/B2470855.png)

![3-(4-bromophenyl)-9-(2-fluorobenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2470862.png)
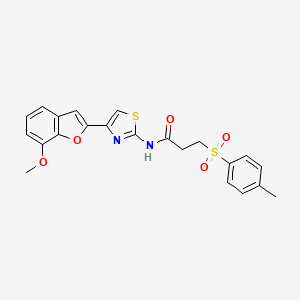
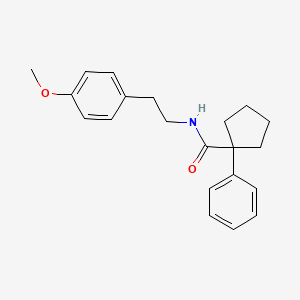

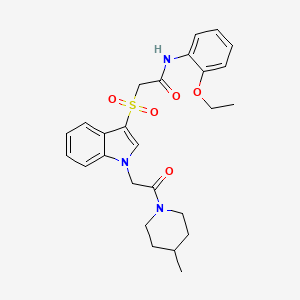
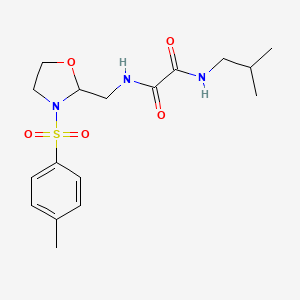
![ethyl 2-[[2-(4-oxo-3-prop-2-enylquinazolin-2-yl)sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2470872.png)
![2-Chloro-N-[(2-cyclopropyloxolan-2-yl)methyl]acetamide](/img/structure/B2470873.png)
![2-[(2,4-dichlorobenzyl)sulfanyl]-1-phenyl-1H-imidazole](/img/structure/B2470875.png)